Formamide water

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

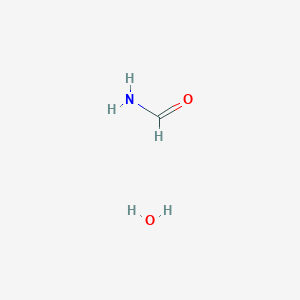

Formamide water is a useful research compound. Its molecular formula is CH5NO2 and its molecular weight is 63.056 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biochemical Applications

Solvent Properties:

Formamide-water mixtures exhibit solvent properties that are comparable to water, making them useful in biochemical studies. The hydrogen bonding network in formamide-water solutions resembles that of pure water but can be modified by varying the concentration of formamide. This property allows researchers to study solvation dynamics and molecular interactions in a controlled environment .

Case Study: Peptide Linkages

A study investigated the solvation dynamics of peptide linkages in formamide-water mixtures. The results indicated that formamide enhances the stability of peptide structures, making it a valuable medium for studying protein folding and dynamics .

Prebiotic Chemistry

Origin of Life Studies:

Formamide has been proposed as an alternative solvent for early biochemical processes on Earth. It can facilitate the synthesis of nucleosides and other biological molecules necessary for life, particularly under prebiotic conditions. Research indicates that formamide could have acted as a solvent in environments where water was scarce, supporting theories of life's origins .

Experimental Findings:

In experiments simulating early Earth conditions, researchers found that gamma radiation could convert acetonitrile into formamide in the presence of minerals. This process highlights how formamide could have formed in natural settings and contributed to prebiotic chemistry .

Material Science

Surface Interactions:

Formamide-water mixtures have been studied for their interactions with surfaces such as titanium dioxide (TiO₂). These interactions are crucial for understanding catalytic processes and the adsorption mechanisms involved in material science applications .

Molecular Dynamics Studies:

Molecular dynamics simulations have shown how formamide behaves on TiO₂ surfaces in the presence of water. The results revealed that water significantly influences the adsorption properties and diffusion behavior of formamide on these surfaces, which is essential for applications in catalysis and surface chemistry .

Thermodynamic Properties

Thermodynamics of Mixing:

The thermodynamics of mixing formamide with water has been extensively studied using molecular dynamics simulations. These studies focus on calculating changes in Helmholtz free energy, entropy, and other thermodynamic parameters upon mixing .

Implications for Research:

Understanding these thermodynamic properties is vital for applications in drug delivery systems and other areas where solubility and stability are critical factors. The findings suggest that manipulating the concentration of formamide can optimize these properties for specific applications .

Analytical Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Formamide-water mixtures are also utilized in NMR spectroscopy to study molecular interactions and dynamics. The unique solvent properties of formamide allow for enhanced resolution and sensitivity in NMR experiments, facilitating the analysis of complex mixtures .

Quantitative Analysis:

Recent advancements in quantitative NMR techniques have demonstrated the ability to accurately measure concentrations of compounds in formamide-water solutions, which is beneficial for metabolomics studies and chemical analysis .

特性

CAS番号 |

56827-75-9 |

|---|---|

分子式 |

CH5NO2 |

分子量 |

63.056 g/mol |

IUPAC名 |

formamide;hydrate |

InChI |

InChI=1S/CH3NO.H2O/c2-1-3;/h1H,(H2,2,3);1H2 |

InChIキー |

IYWCBYFJFZCCGV-UHFFFAOYSA-N |

正規SMILES |

C(=O)N.O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。